molecular formula C13H20N4O3 B1392605 Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1243047-49-5

Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No. B1392605
M. Wt: 280.32 g/mol
InChI Key: IYXZKYVYQFXIKV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate, also known as EMAB, is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid with a melting point of 135-140°C and a molecular weight of 285.3 g/mol. EMAB is a derivative of benzoic acid and is used in a wide range of applications, including as a reagent in organic synthesis, as an analytical reagent, and as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis Technologies

  • Optimized Synthesis Technology : Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, a compound closely related to the target chemical, is synthesized using a hydrazine hydrate reduction method. This process is noted for its stability, simplicity, high yield, and potential for industrial production (Fang Qiao-yun, 2012).

Molecular Structure and Interactions

  • Hydrogen-Bonded Supramolecular Structures : Studies on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a structurally similar compound, reveal hydrogen-bonded chains and sheets, contributing to understanding the molecular interactions and structures in related compounds (J. Portilla, et al., 2007).

Optical and Nonlinear Properties

  • Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate exhibit significant nonlinear refractive index and optical limiting properties, suggesting potential applications in optical technologies (Hasanain A. Abdullmajed, et al., 2021).

Spectroscopic and Theoretical Studies

  • Vibrational Spectra Analysis : Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, a compound with a similar structure, has been characterized spectroscopically, offering insights into the theoretical and experimental vibrational spectra of related compounds (İ. Koca, et al., 2014).

Reactions with Other Compounds

  • Methylation Reactions : The reaction of chlorimuron‐ethyl with diazomethane, which involves a structurally related compound, resulted in several products, providing insights into the reaction pathways of similar chemicals (P. Choudhury, P. Dureja, 1996).

Synthesis of New Compounds

  • Synthesis of Novel Compounds : Research on the synthesis of new quinazolines, including compounds similar to the target molecule, suggests potential applications in antimicrobial agents, highlighting the versatility of these chemical structures (N. Desai, et al., 2007).

Alkylation and Acylation Studies

  • Alkylation of Anilines : A study involving ethyl 4-amino-3-methylbenzoate, a compound with structural similarities, focuses on ortho-alkylation, providing valuable data on chemical transformations relevant to the target molecule (P. G. Gassman, G. Gruetzmacher, 2003).

Anti-Cancer Activity

  • Anti-Gastric Cancer Activity : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate has demonstrated in vitro anti-cancer activity against gastric cancer cell lines, suggesting potential therapeutic applications for related compounds (L.-Z. Liu, et al., 2019).

properties

IUPAC Name

ethyl 3-amino-4-[2-(methylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-3-20-12(18)9-4-5-11(10(14)8-9)16-6-7-17-13(19)15-2/h4-5,8,16H,3,6-7,14H2,1-2H3,(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXZKYVYQFXIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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